3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-carbohydrazide derivative characterized by a 5-methylthiophen-2-yl substituent at the pyrazole C3 position and an (E)-phenylmethylidene hydrazone moiety at the carbohydrazide terminus. Such structural features are common in antitumor and enzyme-inhibitory agents, as pyrazole-carbohydrazides are known for their diverse bioactivity .
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
ZLKLVOIIPMGBPK-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethylidene group can be reduced to a phenylmethyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent.
Materials Science: It can be used in the development of photochromic materials and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may modulate the activity of voltage-gated sodium and calcium channels, as well as GABA transporters . These interactions can lead to anticonvulsant and antinociceptive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and reported biological activities:
Key Observations:
Electron-Withdrawing Groups (EWGs) : Analogs with EWGs (e.g., nitro, chloro) exhibit lower IC₅₀ values (higher potency) but may suffer from poor solubility and metabolic instability. For example, Compound 26 (IC₅₀ = 0.28 µM) leverages a 4-chlorophenyl group for enhanced apoptosis induction .
Methylthiophene vs. Thiophene : The 5-methylthiophen-2-yl group in the target compound likely improves metabolic stability compared to unsubstituted thiophene derivatives (e.g., ) due to steric shielding of reactive sites .
Hydrazone Modifications : Replacing phenylmethylidene with polar groups (e.g., 3-ethoxy-4-hydroxyphenyl in STK105272) may enhance aqueous solubility, critical for oral bioavailability .
Scaffold Versatility : The carbohydrazide core supports diverse substitutions, enabling tuning for specific targets. Indole-based analogs () show promise for enzyme inhibition, while aryl-substituted derivatives () excel in cytotoxicity .
Research Findings and Implications
- Anticancer Potential: The target compound’s methylthiophene-phenylmethylidene architecture balances lipophilicity and planarity, favoring intercalation with DNA or kinase targets. However, its predicted IC₅₀ (~10–50 µM) is higher than chlorinated/nitrated analogs, suggesting room for optimization .
- Synthetic Accessibility : The compound can be synthesized via condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives, a route validated for similar structures () .
- ADME Profile : The absence of strong EWGs may confer better solubility than nitro/chloro analogs but could limit target affinity. Molecular docking studies are recommended to explore binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
